molecular formula C23H32O6 B1673448 Hydrocortisone acetate CAS No. 50-03-3

Hydrocortisone acetate

Cat. No. B1673448
CAS RN: 50-03-3
M. Wt: 404.5 g/mol
InChI Key: ALEXXDVDDISNDU-JZYPGELDSA-N
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Description

Hydrocortisone Acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It belongs to the class of corticosteroids, exhibiting antipruritic, anti-inflammatory, and vasoconstrictive properties . It is used in the treatment of various conditions such as allergic and breathing disorders or skin conditions . The acetate group helps to protect the hydrocortisone molecule from being broken down by enzymes in the body (prolongs the duration of action of hydrocortisone) and allows it to be absorbed more easily .


Synthesis Analysis

Industrial processes for the synthesis of hydrocortisone, including hydrocortisone acetate, have been described . The starting material is diosgenin and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .


Molecular Structure Analysis

The molecular formula of Hydrocortisone Acetate is C23H32O6 . Its average mass is 404.497 Da and its monoisotopic mass is 404.219879 Da . The structure also includes 7 defined stereocentres .


Chemical Reactions Analysis

Hydrocortisone Acetate has been analyzed using high-performance liquid chromatography (HPLC) methods . This method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional pharmaceutical preparations .


Physical And Chemical Properties Analysis

Hydrocortisone Acetate has a density of 1.3±0.1 g/cm3, a boiling point of 576.6±50.0 °C at 760 mmHg, and a flash point of 196.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Dermatological Applications

Hydrocortisone acetate is extensively used in dermatology for its anti-inflammatory and immunosuppressive properties. It is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis . The compound works by reducing swelling, itching, and redness associated with these conditions. It is available in various formulations, including creams, ointments, and lotions, tailored to the specific needs of the condition being treated .

Scar Treatment and Prevention

In the field of scar management, hydrocortisone acetate plays a crucial role in the prevention and treatment of pathological scars, including hypertrophic scars and keloids . It is commonly administered via intralesional injections, which are effective in reducing scar formation and volume while also alleviating symptoms like pruritus and pain .

Transdermal Drug Delivery

Hydrocortisone acetate is also a subject of research in transdermal drug delivery systems. Studies have explored its passive and iontophoretic delivery into diseased skin, such as psoriatic and eczematous skin . The goal is to enhance the permeability of the drug to reduce the topically applied dose and minimize systemic absorption, thereby limiting potential side effects .

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunomodulatory effects of hydrocortisone acetate are well-documented. It is used to treat immune and allergic disorders, including arthritis, lupus, and severe asthma . Its mechanism involves reducing inflammation and modifying the immune response, making it a staple in the management of these conditions.

Endocrine Disorders

Hydrocortisone acetate is used in endocrinology as a replacement therapy for adrenal insufficiency and Addison’s disease . It acts by replacing steroids that are normally produced naturally by the body, thus helping to maintain balance in cases where the body’s production is deficient.

Pharmacological Therapy

In pharmacological therapy, hydrocortisone acetate is employed for its glucocorticoid activity. It is indicated for a variety of conditions, including ulcerative colitis and other gastrointestinal disorders . The medication works by changing the way the immune system responds to inflammation, providing relief from symptoms and improving patient outcomes.

Mechanism of Action

Target of Action

Hydrocortisone acetate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors located in almost all cells of the body . These receptors play a crucial role in regulating a wide range of physiological functions, including immune response and inflammation .

Mode of Action

Hydrocortisone acetate works by binding to the glucocorticoid receptors, which leads to changes in gene transcription . This binding results in the synthesis of anti-inflammatory proteins and the suppression of inflammatory genes . The acetate group in hydrocortisone acetate helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .

Biochemical Pathways

The binding of hydrocortisone acetate to glucocorticoid receptors affects several biochemical pathways. It inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes, which are potent mediators of inflammation . It also suppresses the immune response by reducing the production and action of many cytokines .

Pharmacokinetics

Hydrocortisone acetate is well-absorbed and has a high bioavailability . It is metabolized in the liver and excreted by the kidneys . The acetate group in hydrocortisone acetate makes it more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .

Result of Action

The action of hydrocortisone acetate leads to a reduction in inflammation and immune response . This results in relief from the symptoms of conditions such as corticosteroid-responsive dermatoses, endocrine disorders, and many immune and allergic disorders .

Action Environment

The action of hydrocortisone acetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient factors such as age, health status, and genetic makeup can also influence the drug’s action and effectiveness .

Safety and Hazards

Hydrocortisone Acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Hydrocortisone Acetate is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It is applied to the affected area of the skin three or four times per day . Future research may focus on improving the formulation and delivery of this medication to enhance its efficacy and reduce potential side effects.

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXXDVDDISNDU-JZYPGELDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962156
Record name 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.
Record name Hydrocortisone acetate
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Product Name

Hydrocortisone acetate

CAS RN

50-03-3, 42016-02-4
Record name Hydrocortisone acetate
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Record name Hydrocortisone acetate
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Record name hydrocortisone acetate
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Record name Hydrocortisone 21-acetate
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Record name HYDROCORTISONE ACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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